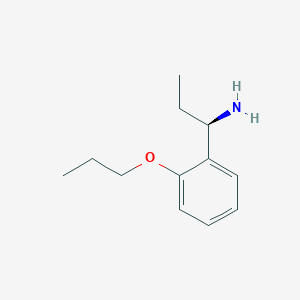

(R)-1-(2-Propoxyphenyl)propan-1-amine

Description

Properties

Molecular Formula |

C12H19NO |

|---|---|

Molecular Weight |

193.28 g/mol |

IUPAC Name |

(1R)-1-(2-propoxyphenyl)propan-1-amine |

InChI |

InChI=1S/C12H19NO/c1-3-9-14-12-8-6-5-7-10(12)11(13)4-2/h5-8,11H,3-4,9,13H2,1-2H3/t11-/m1/s1 |

InChI Key |

RERYOXUPFPKREW-LLVKDONJSA-N |

Isomeric SMILES |

CCCOC1=CC=CC=C1[C@@H](CC)N |

Canonical SMILES |

CCCOC1=CC=CC=C1C(CC)N |

Origin of Product |

United States |

Preparation Methods

Biocatalytic Transaminase-Mediated Synthesis

- Transaminase enzymes with (R)-selectivity have been employed to catalyze the asymmetric amination of prochiral ketones analogous to 1-(2-propoxyphenyl)propan-1-one.

- Immobilized whole-cell biocatalysts enable efficient synthesis with conversions of 88–89% and enantiomeric excesses greater than 99% ee.

- This method is environmentally friendly and economically attractive due to mild conditions and high stereoselectivity.

- Optimization of reaction parameters (pH, temperature, substrate concentration) is critical for maximizing yield and ee.

- The process typically involves the transamination of the corresponding ketone precursor with an amine donor such as isopropylamine.

Chemical Synthesis via Alkylation and Reductive Amination

- The starting material, 2-propoxyphenylpropan-1-one, can be synthesized by O-alkylation of 2-hydroxyacetophenone derivatives with propyl halides.

- Subsequent reductive amination with ammonia or amine sources in the presence of reducing agents (e.g., sodium cyanoborohydride or catalytic hydrogenation) introduces the amine group at the chiral center.

- Chiral catalysts or auxiliaries can be used to control stereochemistry during reductive amination.

- Diastereoselective organometallic additions to chiral hydrazone intermediates followed by hydrogenolysis have been reported for related compounds, yielding high stereoselectivity.

- Multiple-step synthetic routes (4-6 steps) may be required to introduce the propoxy substituent and amine functionality with stereochemical control.

Resolution and Enantioseparation Techniques

- Racemic mixtures of 1-(2-propoxyphenyl)propan-1-amine can be resolved using chiral stationary phases in high-performance liquid chromatography (HPLC).

- Chiralpak AD and Chirobiotic T columns have been demonstrated to provide effective enantioseparation for related aryloxyaminopropanol derivatives.

- Enzymatic kinetic resolution using lipases or transaminases can selectively convert one enantiomer, enriching the other.

- These methods are useful when asymmetric synthesis is challenging or to improve enantiomeric purity post-synthesis.

Alternative Synthetic Routes

- Aryloxyaminopropanol derivatives structurally related to this compound have been synthesized from 4-hydroxyphenylpropan-1-one via epoxide intermediates reacting with amines.

- Such routes involve multi-step synthesis with intermediate purification and characterization (IR, NMR).

- These methods may be adapted to prepare the target compound by modifying the alkoxy substituent and amine source.

Data Table: Summary of Preparation Methods

| Method | Starting Material | Key Reagents/Conditions | Yield (%) | Enantiomeric Excess (ee) | Notes |

|---|---|---|---|---|---|

| Transaminase-catalyzed synthesis | Prochiral ketone (2-propoxyphenylpropan-1-one) | Immobilized (R)-transaminase, isopropylamine donor | 88–89 | >99% | Mild, green chemistry, high stereoselectivity |

| Chemical reductive amination | 2-Propoxyphenylpropan-1-one | Ammonia or amine, NaBH3CN or H2/Pd | Variable | Dependent on catalyst | Multi-step, requires chiral catalyst for selectivity |

| Diastereoselective organometallic addition | Chiral hydrazone derivatives | Organocerium reagents, hydrogenolysis | High | High | Complex, multi-step |

| Enzymatic kinetic resolution | Racemic amine mixture | Lipases or transaminases | Up to 50% | >95% | Enriches one enantiomer |

| Chiral HPLC separation | Racemic amine | Chiral stationary phase (Chiralpak AD) | N/A | High | Analytical and preparative scale |

Research Findings and Considerations

- Biocatalytic methods using transaminases are currently the most promising for industrial-scale preparation due to their high enantioselectivity and mild reaction conditions.

- Chemical methods require careful use of chiral catalysts or auxiliaries to achieve the (R)-enantiomer with high purity.

- Multi-step syntheses involving epoxide intermediates and organometallic additions provide alternative routes but are more complex.

- Enantioseparation techniques are valuable for refining product purity but are less efficient as primary synthesis methods.

- Safety considerations include handling of reagents such as organocerium compounds, hydrogen gas, and cyanoborohydride.

Chemical Reactions Analysis

Types of Reactions

®-1-(2-Propoxyphenyl)propan-1-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield 2-propoxybenzaldehyde, while reduction can produce 2-propoxyphenylethanol.

Scientific Research Applications

Neuroplasticity and Cognitive Enhancement

One of the most promising applications of (R)-1-(2-Propoxyphenyl)propan-1-amine is its role in promoting neuroplasticity, which is crucial for learning and memory. Research indicates that compounds similar to this compound can aid in treating neurological disorders by enhancing neuroplastic changes associated with conditions such as Alzheimer's disease, Parkinson's disease, and other cognitive impairments .

Key Findings:

- Neuroplasticity is essential for recovery from brain injuries and neurodegenerative diseases.

- The compound may facilitate structural and functional reorganization in the nervous system, aiding recovery from various mental disorders.

Treatment of Alcohol Addiction

Recent studies have explored the use of this compound as a GPR88 agonist. GPR88 is a receptor implicated in the modulation of dopaminergic signaling pathways, which are often disrupted in addiction. Animal studies have shown that administration of GPR88 agonists can reduce alcohol self-administration and intake without affecting locomotor activity .

Case Study:

In a rat model, the compound was administered intraperitoneally, resulting in a dose-dependent reduction in alcohol consumption, suggesting its potential as a therapeutic agent for alcohol use disorder.

Chemical Properties and Structure-Activity Relationships

The structure of this compound allows for various modifications that can enhance its pharmacological properties. Research into structure-activity relationships (SAR) has revealed that specific substitutions on the aromatic ring can significantly affect the compound's potency and selectivity at various receptors .

Table: Structure-Activity Relationship Insights

| Modification Type | Effect on Potency | Receptor Interaction |

|---|---|---|

| Alkoxy Group Variations | Increased potency | GPR88 |

| Amino Group Substitutions | Variable effects | Dopaminergic receptors |

| Aromatic Ring Modifications | Enhanced receptor affinity | Various GPCRs |

Cosmetic Applications

Beyond pharmacology, this compound has potential applications in cosmetic formulations. Its properties as a skin conditioning agent may be beneficial in developing products aimed at enhancing skin texture and appearance .

Potential Uses:

- As an emulsifier or stabilizer in creams and lotions.

- In formulations targeting aging skin by promoting cellular turnover.

Mechanism of Action

The mechanism of action of ®-1-(2-Propoxyphenyl)propan-1-amine involves its interaction with specific molecular targets and pathways. The compound may act as a ligand for certain receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Research Findings and Implications

- Alkoxy Chain Length : Propoxy groups (C3) outperform ethoxy (C2) in enhancing antifungal and antibacterial activity due to increased lipophilicity, which improves membrane penetration .

- Stereochemistry : The R-configuration in Cinacalcet analogs is critical for allosteric modulation of calcium-sensing receptors, suggesting similar enantioselectivity for the target compound .

- Halogen Effects : While halogenation can boost binding affinity, it may also introduce metabolic liabilities, necessitating structural optimization .

Biological Activity

(R)-1-(2-Propoxyphenyl)propan-1-amine, a chiral amine, has garnered attention in medicinal chemistry due to its potential biological activities. This compound's structure, which includes a propoxy group attached to a phenyl ring, significantly influences its interactions with various biological targets. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on recent research findings.

- Molecular Formula : CHNO

- Molecular Weight : 207.31 g/mol

- Chirality : The compound has a chiral center, which is crucial for its biological activity.

This compound functions primarily as a ligand for specific receptors, particularly in the context of neuropharmacology. Its mechanism involves binding to molecular targets such as enzymes and receptors, modulating their activity and leading to various biological effects. Notably, it has been identified as a ligand for the histamine H3 receptor, influencing histaminergic signaling pathways. This interaction suggests potential therapeutic implications in treating conditions such as allergies, sleep disorders, and cognitive dysfunctions.

Neuropharmacological Effects

Research indicates that this compound exhibits significant neuroprotective properties. It has been shown to activate GPR88 through a Gα i-coupled signaling pathway, which could be beneficial in treating alcohol addiction by reducing self-administration behaviors in animal models .

Antioxidant Properties

The compound also demonstrates antioxidant activity, which is essential in preventing oxidative stress-related neurodegenerative diseases. Studies have highlighted its ability to scavenge free radicals and protect neuronal cells from damage induced by reactive oxygen species (ROS) .

Research Findings and Case Studies

Several studies have investigated the biological activity of this compound:

Potential Therapeutic Applications

Given its diverse biological activities, this compound holds promise for various therapeutic applications:

- Neurodegenerative Diseases : Its neuroprotective and antioxidant properties may be beneficial in treating conditions like Alzheimer's disease.

- Addiction Treatment : The modulation of GPR88 signaling presents potential pathways for developing treatments for alcohol dependence.

- Allergy Management : As a histamine H3 receptor ligand, it could be explored for managing allergic responses.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.